Methyl 2-(2,4-dinitrophenoxy)benzoate
Overview
Description
“Methyl 2-(2,4-dinitrophenoxy)benzoate” is a chemical compound with the CAS Number: 2363-41-9 . It has a molecular weight of 318.24 and its IUPAC name is this compound .
Molecular Structure Analysis
The molecular formula of “this compound” is C14H10N2O7 . The InChI code for this compound is 1S/C14H10N2O7/c1-22-14(17)10-4-2-3-5-12(10)23-13-7-6-9(15(18)19)8-11(13)16(20)21/h2-8H,1H3 .Physical and Chemical Properties Analysis
“this compound” has a predicted melting point of 88 °C and a predicted boiling point of 419.5±40.0 °C . The predicted density of this compound is 1.436±0.06 g/cm3 .Scientific Research Applications
Synthesis and Characterization
Methyl 2-(2,4-dinitrophenoxy)benzoate has been involved in the synthesis and characterization of various compounds. In one study, it was used in the preparation of derivatives of 1-deoxy-D-erythro-2-pentulose. These compounds were then further characterized through various methods, such as 1Hmr analysis and comparison with literature data on physical constants (Fischer, Horton, & Weckerle, 1977).
Sensor Development
This compound has been utilized in the development of phosphorogenic sensors. A study reported the synthesis and characterization of cyclometalated iridium(III) polypyridine complexes containing this moiety. These complexes were developed as intracellular sensors for biothiols, including glutathione and hydrogen sulfide, indicating potential applications in biological and medical research (Tso, Liu, & Lo, 2017).
Chemical Reactions
This compound has also been a part of studies focusing on chemical reactions. For instance, the one-pot synthesis of 3,5-alkylated acetophenone and methyl benzoate derivatives via an anionic domino process involved the reaction of primary 1,3-dinitroalkanes with this compound (Ballini et al., 2005).
Spectroscopic Studies
In the field of spectroscopy, this compound has been studied for its vibrational wavenumbers using FT-IR and FT-Raman spectra. Such studies are crucial for understanding the molecular structure and properties of chemical compounds (Panicker et al., 2007).
Pharmaceutical Research
While avoiding drug-related information, it's noteworthy that this compound has been investigated for its potential in pharmaceutical applications, such as in the synthesis of new inhibitors for the corrosion of mild steel in acidic media, which has implications in pharmaceutical manufacturing processes (Arrousse et al., 2021).
Properties
IUPAC Name |
methyl 2-(2,4-dinitrophenoxy)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O7/c1-22-14(17)10-4-2-3-5-12(10)23-13-7-6-9(15(18)19)8-11(13)16(20)21/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFXFKKFYBSBEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50429404 | |
Record name | methyl 2-(2,4-dinitrophenoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50429404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2363-41-9 | |
Record name | methyl 2-(2,4-dinitrophenoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50429404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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